

An In-depth Technical Guide to the Infrared Spectrum of 2-Bromobiphenyl

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Compound of Interest

Compound Name: 2-Bromobiphenyl

Cat. No.: B048390

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrum of **2-bromobiphenyl**. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who utilize spectroscopic techniques for the identification, characterization, and quality control of chemical compounds.

Introduction

2-Bromobiphenyl is a halogenated aromatic hydrocarbon with the chemical formula $C_{12}H_9Br$. It is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and liquid crystals. The structural characterization of **2-bromobiphenyl** is crucial for ensuring the purity and identity of starting materials and synthetic intermediates in these applications. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the functional groups and molecular structure of a compound. This guide focuses on the interpretation of the ATR-FTIR spectrum of **2-bromobiphenyl**, presenting quantitative data, a detailed experimental protocol, and a logical visualization of its spectral features.

Quantitative Infrared Spectral Data of 2-Bromobiphenyl

The ATR-FTIR spectrum of **2-bromobiphenyl** exhibits a series of absorption bands corresponding to the vibrational modes of its constituent chemical bonds. The following table summarizes the key absorption peaks, their relative intensities, and their assigned vibrational modes.

Wavenumber (cm ⁻¹)	Intensity	Assigned Vibrational Mode
~3060	Weak	Aromatic C-H stretching
~1595	Medium	Aromatic C=C stretching
~1565	Medium	Aromatic C=C stretching
~1475	Strong	Aromatic C=C stretching
~1435	Strong	Aromatic C=C stretching
~1025	Medium	In-plane C-H bending
~750	Strong	Out-of-plane C-H bending (ortho-disubstituted ring)
~700	Strong	Out-of-plane C-H bending (monosubstituted ring)
~560	Medium	C-Br stretching

Interpretation of the IR Spectrum

The infrared spectrum of **2-bromobiphenyl** is characterized by several key regions that correspond to specific molecular vibrations.

- Aromatic C-H Stretching (3100-3000 cm⁻¹): The weak absorption band observed around 3060 cm⁻¹ is characteristic of the stretching vibrations of the carbon-hydrogen bonds on the two aromatic rings.[\[1\]](#)[\[2\]](#)
- Aromatic C=C Stretching (1600-1400 cm⁻¹): The medium to strong absorption bands in the 1600-1400 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon double bonds within the biphenyl scaffold.[\[1\]](#) The presence of multiple bands in this region is typical for aromatic compounds.

- In-plane C-H Bending ($1300\text{--}1000\text{ cm}^{-1}$): The band at approximately 1025 cm^{-1} can be attributed to the in-plane bending vibrations of the aromatic C-H bonds.
- Out-of-plane C-H Bending ($900\text{--}675\text{ cm}^{-1}$): The strong absorptions at approximately 750 cm^{-1} and 700 cm^{-1} are highly diagnostic. The band around 750 cm^{-1} is characteristic of the out-of-plane C-H bending of the ortho-disubstituted benzene ring, while the band around 700 cm^{-1} is indicative of the out-of-plane C-H bending of the monosubstituted benzene ring.[1]
- C-Br Stretching ($700\text{--}500\text{ cm}^{-1}$): The medium intensity band observed around 560 cm^{-1} is assigned to the stretching vibration of the carbon-bromine bond.[2] The position of this band can be influenced by the aromatic nature of the carbon atom to which the bromine is attached.

Experimental Protocol: ATR-FTIR Spectroscopy of 2-Bromobiphenyl

The following protocol outlines the methodology for obtaining the ATR-FTIR spectrum of a liquid sample such as **2-bromobiphenyl**. The information is based on standard laboratory procedures for this technique.[3][4][5]

4.1. Instrumentation

- A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A common example is a Bruker Tensor 27 FT-IR spectrometer with a DuraSamplIR II ATR accessory.[6]
- The ATR crystal can be diamond or zinc selenide.

4.2. Sample Preparation

As **2-bromobiphenyl** is a liquid at room temperature, no specific sample preparation is required. The analysis is performed on the "neat" liquid.[6][7]

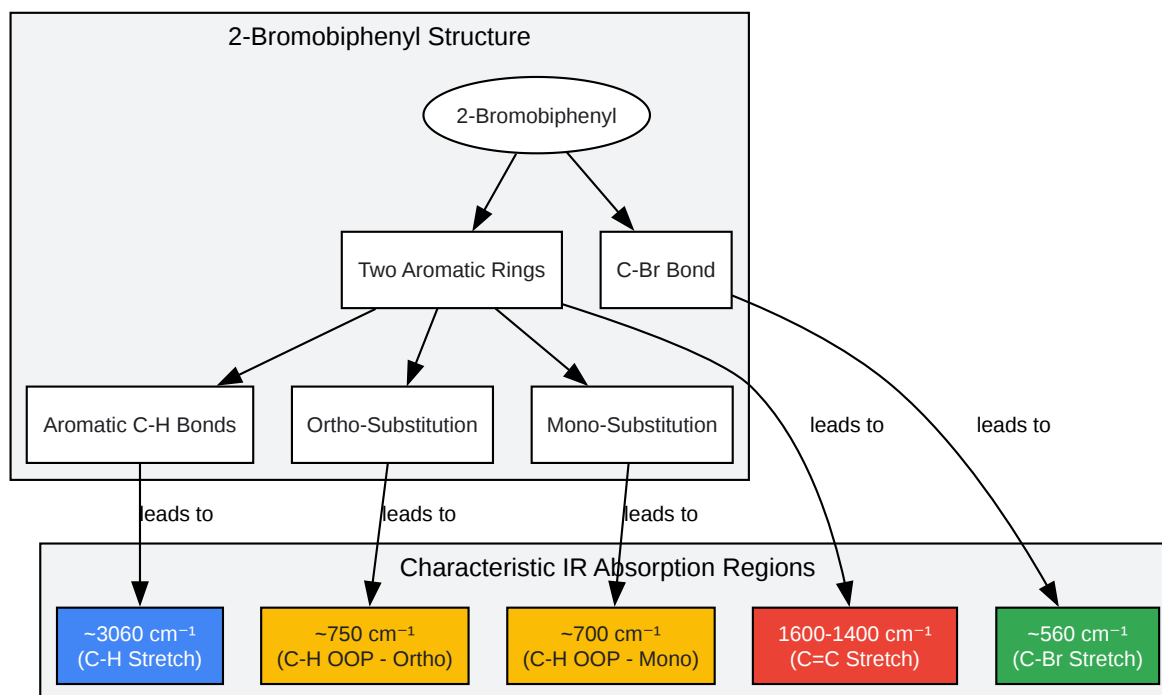
4.3. Data Acquisition

- Background Spectrum:

- Ensure the ATR crystal surface is clean. Wipe the crystal with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely.
- Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and the surrounding atmosphere (e.g., CO₂ and water vapor).
- Sample Spectrum:
 - Place a small drop of **2-bromobiphenyl** onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
 - Acquire the sample spectrum over a spectral range of 4000 to 400 cm⁻¹.
 - To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are typically co-added and averaged.
- Post-Measurement Cleaning:
 - After the measurement is complete, carefully clean the ATR crystal surface by wiping away the sample with a soft, solvent-dampened cloth.

Logical Relationships in the IR Spectrum of 2-Bromobiphenyl

The following diagram illustrates the logical connection between the structural components of **2-bromobiphenyl** and their characteristic absorption regions in the infrared spectrum.



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Caption: Structural features of **2-bromobiphenyl** and their corresponding IR absorption regions.

Conclusion

This technical guide has provided a detailed analysis of the ATR-FTIR spectrum of **2-bromobiphenyl**. The presented data, including the quantitative summary of absorption bands and their assignments, offers a valuable reference for the structural characterization of this important chemical intermediate. The detailed experimental protocol provides a practical guide for obtaining high-quality spectra, while the logical diagram visually connects the molecular structure to its spectral features. This comprehensive information is intended to support researchers and professionals in their efforts in synthesis, quality control, and drug development.

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